molecular formula C12H10F3NO2 B1448329 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde CAS No. 1224587-26-1

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B1448329
CAS No.: 1224587-26-1
M. Wt: 257.21 g/mol
InChI Key: SGVVBENNMPIQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a complex organic compound that features both trifluoroacetyl and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoroacetylation of a suitable tetrahydroisoquinoline derivative. The reaction is usually carried out using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, often facilitated by bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

    Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is unique due to its combination of trifluoroacetyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVBENNMPIQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 6
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.